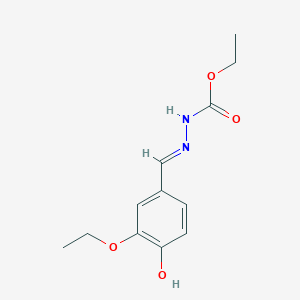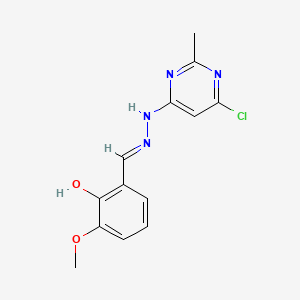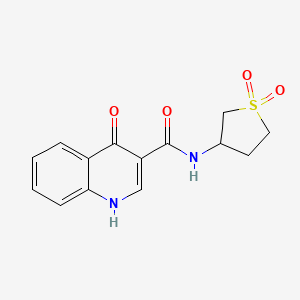
ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases.
科学研究应用
Ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of inflammatory diseases. It also scavenges free radicals and reduces oxidative stress, which is implicated in several chronic diseases.
Biochemical and Physiological Effects:
Ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as TNF-α, IL-6, and COX-2. This compound also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One of the main advantages of using ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate in lab experiments is its low toxicity. This compound has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its low solubility, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the research on ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate. One potential avenue of investigation is its role in the treatment of neurodegenerative diseases. This compound has been found to possess neuroprotective properties and may be a promising candidate for the treatment of Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate involves the condensation of ethyl hydrazinecarboxylate and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
属性
IUPAC Name |
ethyl N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11-7-9(5-6-10(11)15)8-13-14-12(16)18-4-2/h5-8,15H,3-4H2,1-2H3,(H,14,16)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFXDOBICBZAD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(5-methyl-2-furyl)methylene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058450.png)
![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)
![4,4'-(1,6-hexanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-bromophenyl)hydrazone]](/img/structure/B6058488.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)


![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6058522.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6058524.png)
![2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6058536.png)
![N-(1-cyclopropylethyl)-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6058539.png)
